7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H8INO2. It is a derivative of tetrahydroquinolin-2-one, featuring a hydroxy group at the 7th position and an iodine atom at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one typically involves a multi-step process. One common method includes the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This process is often facilitated by the use of acyl Meldrum’s acids, which help to shorten the preparation time and extend the range of substituents that can be used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-oxo-6-iodo-1,2,3,4-tetrahydroquinolin-2-one.
Reduction: Formation of 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodo-1,2,3,4-tetrahydroquinolin-2-one: Lacks the hydroxy group, which may influence its solubility and binding properties.
7-Hydroxy-6-chloro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a chlorine atom instead of iodine, which can alter its chemical and biological properties.
Uniqueness
The presence of both the hydroxy and iodine groups in 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one makes it unique compared to its analogs
Properties
IUPAC Name |
7-hydroxy-6-iodo-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRQRQRIDHQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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